molecular formula C16H12O5 B13116884 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-oxoacetaldehyde) hydrate

2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-oxoacetaldehyde) hydrate

Cat. No.: B13116884
M. Wt: 284.26 g/mol
InChI Key: ISXCSNYYJXJBQD-UHFFFAOYSA-N
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Description

2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-oxoacetaldehyde)hydrate is a chemical compound with the molecular formula C16H12O4. It is known for its unique structure, which includes a biphenyl core with two oxoacetaldehyde groups attached at the 4 and 4’ positions. This compound is often used in research and industrial applications due to its reactivity and potential for forming various derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-oxoacetaldehyde)hydrate typically involves the reaction of biphenyl derivatives with oxoacetaldehyde under controlled conditions. One common method includes the use of a biphenyl precursor, which is reacted with oxoacetaldehyde in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-oxoacetaldehyde)hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation .

Major Products Formed

Major products formed from these reactions include hydroxylated derivatives, substituted biphenyl compounds, and various oxidized forms of the original compound .

Scientific Research Applications

2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-oxoacetaldehyde)hydrate has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-oxoacetaldehyde)hydrate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s biphenyl core allows it to fit into specific binding sites, while the oxoacetaldehyde groups can form covalent bonds with target molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-oxoacetaldehyde)hydrate is unique due to its specific arrangement of functional groups, which provides distinct reactivity and potential for forming a wide range of derivatives. This makes it particularly valuable in research and industrial applications .

Properties

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

2-[4-(4-oxaldehydoylphenyl)phenyl]-2-oxoacetaldehyde;hydrate

InChI

InChI=1S/C16H10O4.H2O/c17-9-15(19)13-5-1-11(2-6-13)12-3-7-14(8-4-12)16(20)10-18;/h1-10H;1H2

InChI Key

ISXCSNYYJXJBQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)C=O)C(=O)C=O.O

Origin of Product

United States

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